molecular formula C21H24N4O2S B2977724 N-((5-(butylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 391897-56-6

N-((5-(butylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No. B2977724
CAS RN: 391897-56-6
M. Wt: 396.51
InChI Key: MBBFEKJQFNNALU-UHFFFAOYSA-N
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Description

N-((5-(butylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Antiviral Activity

A study by Hebishy et al. (2020) introduced a new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiavian influenza virus activity. This research emphasizes the potential of such compounds in developing antiviral medications against the H5N1 subtype, which could be relevant to the chemical structure of interest due to the shared benzamide backbone and potential for similar synthetic pathways or biological activities (Hebishy et al., 2020).

Practical Synthesis for CCR5 Antagonists

Ikemoto et al. (2005) developed a practical synthesis method for a CCR5 antagonist, highlighting the versatility of benzamide derivatives in creating orally active agents that could potentially treat various conditions, including HIV. The methodological advancements in synthesizing such compounds could inform the production of N-((5-(butylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide for specific scientific applications (Ikemoto et al., 2005).

Antimicrobial Properties

Research by Bektaş et al. (2007) on novel 1,2,4-triazole derivatives, including compounds with benzamide structures, exhibited good to moderate antimicrobial activities. This suggests potential research applications of N-((5-(butylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide in developing antimicrobial agents (Bektaş et al., 2007).

Leukotriene Antagonists and Inhibitors

Musser et al. (1987) explored benzoheterocyclic compounds, including those with methoxyphenylamino components, as leukotriene D4 antagonists and 5-lipoxygenase inhibitors. This research indicates the compound's potential application in treating inflammatory conditions and asthma, suggesting a possible area of study for the chemical structure (Musser et al., 1987).

Serotonin Antagonist and Selectivity Improvement

Raghupathi et al. (1991) worked on improving the selectivity of serotonin antagonists by modifying benzamide structures. This research provides insight into how the structural modifications of benzamide derivatives can affect their binding affinity and selectivity, which could be relevant for the development of targeted therapies using compounds like N-((5-(butylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide (Raghupathi et al., 1991).

properties

IUPAC Name

N-[[5-butylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-3-4-14-28-21-24-23-19(15-22-20(26)16-10-6-5-7-11-16)25(21)17-12-8-9-13-18(17)27-2/h5-13H,3-4,14-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBFEKJQFNNALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(butylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

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